Cas no 23456-78-2 (5,6-Dihydro-1H-indol-7(4H)-one)
5,6-Dihydro-1H-indol-7(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 1,4,5,6-tetrahydro-7H-Indol-7-one
- AKOS006347694
- EN300-82599
- YAA45678
- SCHEMBL1160085
- 4,5,6,7-tetrahydro-1H-indol-7-one
- HBNLHFPGBPXSNE-UHFFFAOYSA-N
- 23456-78-2
- CS-0088054
- 5,6-Dihydro-1H-indol-7(4H)-one
- F30748
- 1,4,5,6-tetrahydro-7H-indole-7-one
- MFCD01548788
- 1,4,5,6-tetrahydroindol-7-one
- 7H-Indol-7-one, 1,4,5,6-tetrahydro-
- SY197199
- Z1203731696
- AS-48402
-
- MDL: MFCD01548788
- Inchi: 1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2
- InChI Key: HBNLHFPGBPXSNE-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=CN2)CCC1
Computed Properties
- Exact Mass: 135.068413911g/mol
- Monoisotopic Mass: 135.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 32.9Ų
5,6-Dihydro-1H-indol-7(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238248-1g |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 95%+ | 1g |
$2168 | 2021-08-04 | |
| Chemenu | CM238248-1g |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 95%+ | 1g |
$1334 | 2024-07-28 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12715-10g |
5,6-dihydro-1H-indol-7(4H)-one |
23456-78-2 | 95% | 10g |
$2600 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1193726-0.1g |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 95% | 0.1g |
$525 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1193726-0.25g |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 95% | 0.25g |
$745 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1193726-1g |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 95% | 1g |
$1430 | 2024-07-20 | |
| TRC | D679780-2.5mg |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679780-5mg |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 5mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D679780-25mg |
5,6-Dihydro-1H-indol-7(4H)-one |
23456-78-2 | 25mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-82599-0.05g |
4,5,6,7-tetrahydro-1H-indol-7-one |
23456-78-2 | 95.0% | 0.05g |
$367.0 | 2025-03-21 |
5,6-Dihydro-1H-indol-7(4H)-one Suppliers
5,6-Dihydro-1H-indol-7(4H)-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5,6-Dihydro-1H-indol-7(4H)-one
Comprehensive Guide to 1,4,5,6-tetrahydro-7H-Indol-7-one (CAS No. 23456-78-2): Properties, Applications, and Market Insights
1,4,5,6-tetrahydro-7H-Indol-7-one (CAS No. 23456-78-2) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This indole derivative, characterized by its unique tetrahydroindolone structure, serves as a critical building block for synthesizing bioactive molecules. With the growing demand for novel drug candidates and specialty chemicals, understanding this compound's properties and applications is essential for researchers and industry professionals.
The molecular structure of 1,4,5,6-tetrahydro-7H-Indol-7-one features a fused bicyclic system combining a pyrrole and cyclohexenone ring. This configuration contributes to its remarkable stability and reactivity, making it valuable for medicinal chemistry applications. Recent studies highlight its potential as a precursor for CNS-active compounds, aligning with current research trends in neurological disorder treatments—a hot topic in pharmaceutical development.
From a synthetic chemistry perspective, 23456-78-2 offers multiple reactive sites for functionalization. The ketone group at position 7 and the NH group in the indole nucleus allow for diverse chemical modifications. This flexibility answers frequent search queries about "modifiable indole derivatives" and "versatile heterocyclic scaffolds," addressing common questions from synthetic chemists exploring structure-activity relationships.
In pharmaceutical applications, 1,4,5,6-tetrahydro-7H-Indol-7-one has shown promise in developing serotonin receptor modulators—a trending research area given the increasing focus on mental health therapeutics. Its structural similarity to tryptamine derivatives makes it particularly interesting for designing novel neuroactive compounds, responding to growing interest in psychedelic-assisted therapies and CNS drug discovery.
The compound's physicochemical properties include moderate water solubility (enhanced in acidic conditions due to protonation of the nitrogen) and good organic solvent compatibility. These characteristics make 23456-78-2 suitable for various reaction conditions, addressing practical concerns frequently searched by process chemists regarding "heterocycle solubility profiles" and "reaction medium selection."
Market analysis reveals steady growth in demand for tetrahydroindolone derivatives, driven by pharmaceutical R&D investments. The global market for indole-based intermediates is projected to expand at 6.2% CAGR through 2030, with 1,4,5,6-tetrahydro-7H-Indol-7-one positioned as a key material for high-value fine chemicals. This data responds to commercial queries about "indole compound market trends" often searched by business analysts.
Quality specifications for CAS 23456-78-2 typically require ≥98% purity (HPLC), with strict control of residual solvents—a crucial consideration for pharmaceutical applications. Current Good Manufacturing Practice (cGMP) compliant versions are available to meet stringent regulatory requirements, addressing quality assurance questions prevalent in pharmaceutical industry searches.
Environmental and safety profiles of 1,4,5,6-tetrahydro-7H-Indol-7-one show favorable characteristics compared to many aromatic compounds. Its ready biodegradability and low bioaccumulation potential make it attractive for sustainable chemistry applications—responding to growing interest in "green chemistry intermediates" and "eco-friendly heterocycles."
Recent patent literature highlights innovative applications of 23456-78-2 in developing anticancer agents and neuroprotective compounds. Several 2023-2024 patent filings describe its incorporation into novel molecular architectures targeting protein kinases and neurotransmitter receptors—topics generating significant search traffic in drug discovery circles.
Analytical characterization of 1,4,5,6-tetrahydro-7H-Indol-7-one typically employs LC-MS, NMR (showing characteristic signals at δ 7.2 ppm for aromatic protons and δ 2.8 ppm for aliphatic protons), and IR spectroscopy (with strong carbonyl absorption at ~1700 cm⁻¹). These technical details answer common analytical chemistry queries about "indolone spectral identification."
Storage recommendations for CAS 23456-78-2 suggest protection from light and moisture at 2-8°C under inert atmosphere—practical information frequently sought by laboratory personnel. Proper handling procedures prevent degradation and maintain the compound's stability for extended periods.
The scientific community continues exploring new synthetic routes to tetrahydroindol-7-ones, with recent advances in catalytic hydrogenation methods and biocatalytic approaches. These developments align with search trends for "sustainable indole synthesis" and "catalytic heterocycle formation," reflecting the field's evolving methodologies.
In conclusion, 1,4,5,6-tetrahydro-7H-Indol-7-one (CAS No. 23456-78-2) represents a strategically important compound with diverse applications in medicinal chemistry and material science. Its unique structural features, combined with favorable physicochemical properties and growing commercial availability, position it as a valuable tool for researchers developing next-generation therapeutic agents and functional materials.
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